molecular formula C7H5N3O2 B2982198 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 2174002-60-7

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B2982198
CAS No.: 2174002-60-7
M. Wt: 163.136
InChI Key: QEFUMUFVMQKGDY-UHFFFAOYSA-N
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Description

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. Its unique structure allows for various functional modifications, making it a versatile scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 3-aminopyrazole with formylpyrimidine derivatives. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or ethanol are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are frequently employed.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities and properties depending on the introduced functional groups.

Scientific Research Applications

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and as a probe for biological pathways.

    Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for its anticancer and antimicrobial properties.

    Industry: Its derivatives are explored for use in materials science, including the development of organic semiconductors and photonic materials.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Lacks the hydroxyl and aldehyde groups, but shares the core structure.

    7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar structure with a carboxylate group instead of an aldehyde.

    7-Amino-6-arylazo-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate: Contains an amino and arylazo group, offering different reactivity and applications.

Uniqueness

7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to its specific functional groups, which provide distinct reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of diverse derivatives with tailored properties for various applications in medicinal and material sciences.

Properties

IUPAC Name

7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-4-5-3-9-10-6(12)1-2-8-7(5)10/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUOSCSEDPLJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CNN2C1=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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